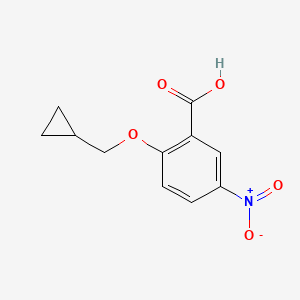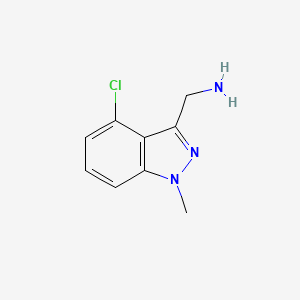
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine
Übersicht
Beschreibung
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 . It is used in various scientific research applications, including drug synthesis, catalysis, and material science studies.
Molecular Structure Analysis
The molecular structure of 2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a methoxy group (OCH3) at the 2-position and two dimethylamino groups (N(CH3)2) at the 3 and 4-positions .Physical And Chemical Properties Analysis
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine is a solid at room temperature. It has a predicted boiling point of approximately 272.4°C at 760 mmHg and a predicted density of approximately 1.1 g/cm3. The refractive index is predicted to be 1.59 at 20°C .Wissenschaftliche Forschungsanwendungen
Optical Applications
The compound has been used in the growth and characterization of organic single crystals for optical applications . The grown crystal was confirmed by single crystal and powder X-ray diffraction (XRD) analyses . The photoluminescence studies show that the grown crystal has green color emission .
Nonlinear Optics
The compound is important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses . Nonlinear optical properties of materials play a vital role in many new applications .
Laser Spectroscopy
The compound is valuable in the field of laser spectroscopy . Organic NLO materials can achieve much larger NLO efficiencies and additionally offer a large number of design possibilities .
Optical Communication
The compound is used in optical communication . Nonlinear optical organic crystals are considerable in recent technologies due to their industrial value in areas of optical communication .
Optical Data Storage
The compound is used in optical data storage . Nonlinear optical organic crystals are considerable in recent technologies due to their industrial value in areas of optical data storage .
Textile Industry
The compound is used in the textile industry, such as dyeing cotton, printing processes such as yellow tattoo inks, enamels for toys, emulsion and traffic paints .
Bioactive Molecules
The compound has been used in the synthesis of bioactive molecules . A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine were synthesized and screened for their in vitro antioxidant activity .
Proteomics Research
The compound is used in proteomics research . It is a biochemical that is used in the study of proteins, their structures, and functions .
Eigenschaften
IUPAC Name |
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11(2)6-4-5-10-8(12-3)7(6)9/h4-5H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYCEZLJOQVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460749.png)
![N-[3-(Methylthio)benzyl]propan-2-amine](/img/structure/B1460752.png)

amine](/img/structure/B1460755.png)

![2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid](/img/structure/B1460758.png)





![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)